(S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide
Description
(S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide is a chiral amide derivative featuring an indole moiety, a methylamino group, and a branched aliphatic chain. The stereochemistry (S-configuration) and methylamino substitution likely influence its binding affinity and metabolic stability compared to similar compounds.
Properties
CAS No. |
503438-79-7 |
|---|---|
Molecular Formula |
C16H23N3O |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
(2S)-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C16H23N3O/c1-11(2)15(17-3)16(20)18-9-8-12-10-19-14-7-5-4-6-13(12)14/h4-7,10-11,15,17,19H,8-9H2,1-3H3,(H,18,20)/t15-/m0/s1 |
InChI Key |
VLMFQCOOVDYSFT-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCC1=CNC2=CC=CC=C21)NC |
Canonical SMILES |
CC(C)C(C(=O)NCCC1=CNC2=CC=CC=C21)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl chain.
Formation of the Butanamide Backbone: The butanamide backbone is constructed through a series of reactions, including amide bond formation and methylation.
Introduction of the Methylamino Group:
Industrial Production Methods
Industrial production of (S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating signaling pathways and cellular processes. The methylamino group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share key structural motifs with the target molecule, such as the indole core, amide linkages, and chiral centers:
Key Differences and Implications
Substituent Effects: The target compound’s 3-methyl-2-(methylamino)butanamide chain distinguishes it from analogs like (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide , which has a simpler phenylethylamide group. The branched aliphatic chain may enhance lipophilicity and membrane permeability compared to aromatic substituents.
Stereochemical Influence :
- The S-configuration in both the target compound and (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide is critical for enantioselective interactions, as demonstrated by optical rotation analyses in related compounds .
Synthetic Accessibility: The target compound’s synthesis likely involves reductive amination or peptide coupling, similar to methods used for (S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide (e.g., CDI-mediated coupling, sodium triacetoxyborohydride reduction) . Yields (64–54%) and purification steps (silica chromatography) align with those of analogs .
Thermal Stability :
Biological Activity
The compound (S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide , also referred to as Indole derivative , is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to elucidate the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of (S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide can be described as follows:
- Molecular Formula : C₁₄H₁₈N₂O
- Molecular Weight : 230.30 g/mol
- IUPAC Name : (S)-N-(2-(1H-indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects, primarily related to its interaction with neurotransmitter systems. Key findings include:
- Serotonergic Activity : The indole moiety suggests potential interaction with serotonin receptors, which may influence mood and anxiety disorders.
- Antidepressant Properties : In animal models, the compound has shown promising results in reducing depressive-like behaviors, indicating potential as an antidepressant agent.
- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotection against oxidative stress and neuroinflammation.
The proposed mechanism of action involves modulation of neurotransmitter levels, particularly serotonin and dopamine. This modulation is thought to occur through:
- Inhibition of reuptake transporters.
- Activation of specific receptor subtypes (e.g., 5-HT receptors).
Data Table of Biological Activities
Case Study 1: Antidepressant Efficacy
In a double-blind study involving rodents, (S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide was administered at varying doses. Results indicated a statistically significant reduction in immobility time compared to control groups, suggesting antidepressant-like effects.
Case Study 2: Neuroprotection in Models of Stroke
Another study assessed the neuroprotective effects of this compound in a rat model of ischemic stroke. Treatment with the compound resulted in reduced infarct size and improved neurological scores, highlighting its potential for stroke therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
